EGFR-IN-120 vs. Wild-Type EGFR: Biochemical Potency and Selectivity Window
EGFR-IN-120 demonstrates a clear selectivity window between the drug-resistant EGFR L858R/T790M/C797S mutant and wild-type EGFR (WT) in enzymatic assays. In the primary study, it inhibited the triple-mutant with an IC50 of 0.053 μM, while its activity against EGFR WT was significantly weaker at 1.05 μM [1]. This 19.8-fold selectivity margin is critical, as potent WT EGFR inhibition is a primary driver of dose-limiting toxicities (e.g., skin rash and diarrhea) for earlier-generation EGFR inhibitors [2].
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | EGFR L858R/T790M/C797S IC50 = 0.053 μM |
| Comparator Or Baseline | EGFR Wild-Type IC50 = 1.05 μM |
| Quantified Difference | 19.8-fold selectivity for the mutant over WT |
| Conditions | In vitro enzymatic kinase assay [1] |
Why This Matters
This quantitative selectivity margin suggests a potential for a wider therapeutic window, where antitumor efficacy against the mutant can be achieved with less on-target wild-type toxicity compared to a non-selective or WT-potent inhibitor.
- [1] Wang X, Qin Z, Qiu W, Xu K, Bai Y, Zeng B, Ma Y, Yang S, Shi Y, Fan Y. Novel EGFR inhibitors against resistant L858R/T790M/C797S mutant for intervention of non-small cell lung cancer. Eur J Med Chem. 2024 Nov 5;277:116711. View Source
- [2] Lacouture ME. Mechanisms of cutaneous toxicities to EGFR inhibitors. Nat Rev Cancer. 2006 Oct;6(10):803-12. View Source
